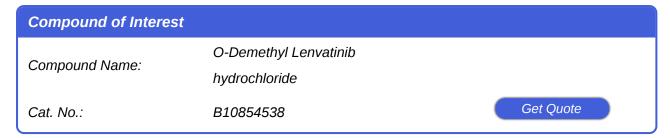


Lenvatinib: A Technical Guide to Metabolism and Drug-Drug Interactions

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenvatinib is an oral multi-targeted tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor (VEGF) receptors 1-3, fibroblast growth factor (FGF) receptors 1-4, platelet-derived growth factor receptor-alpha (PDGFRα), and the RET and KIT proto-oncogenes.[1][2] Its efficacy in treating various malignancies, including differentiated thyroid cancer (DTC), renal cell carcinoma (RCC), and hepatocellular carcinoma (HCC), is well-established.[2][3] A thorough understanding of its metabolic fate and potential for drug-drug interactions (DDIs) is critical for optimizing its clinical use and for the development of new combination therapies. This technical guide provides an in-depth overview of the metabolism of lenvatinib, details its pharmacokinetic drug-drug interactions, and outlines the experimental methodologies used to characterize these properties.

Pharmacokinetics and Metabolism

Lenvatinib is rapidly absorbed following oral administration, with peak plasma concentrations (Tmax) reached within 1 to 4 hours.[4][5] The presence of a high-fat meal can delay the rate of absorption, extending the median Tmax to 4 hours, but does not significantly impact the overall extent of absorption (AUC).[6] The drug exhibits high plasma protein binding, ranging from 97% to 99%, primarily to albumin.[6][7] The terminal elimination half-life is approximately 28 hours, supporting a once-daily dosing regimen.[4][6][7]



Lenvatinib is extensively metabolized through multiple pathways before excretion.[1][2] The primary routes of elimination are through feces (approximately 64%) and urine (approximately 25%).[3][4][6]

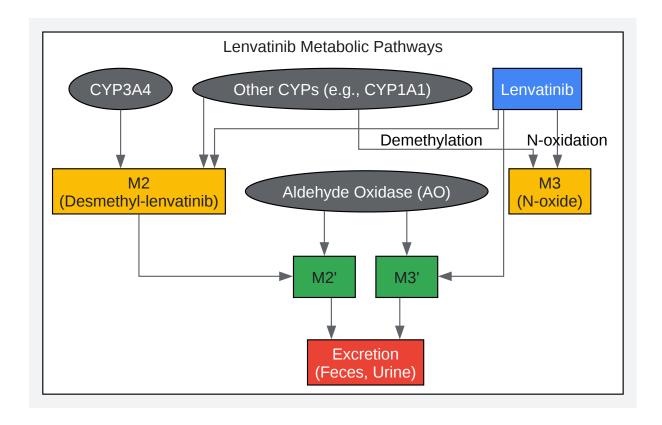
Metabolic Pathways

The metabolism of lenvatinib is complex, involving both enzymatic and non-enzymatic processes.[3][6] The main metabolic transformations are mediated by the cytochrome P450 (CYP) system and aldehyde oxidase (AO).[6][7]

- CYP3A4-Mediated Metabolism: Cytochrome P450 3A4 is a key enzyme responsible for the O-demethylation of lenvatinib to form the metabolite M2 (desmethyl-lenvatinib).[7][8] In vitro studies using human recombinant CYPs have confirmed that CYP3A4 is the most efficient enzyme in forming lenvatinib's oxidative metabolites, including O-desmethyl lenvatinib, N-descyclopropyl lenvatinib, and lenvatinib N-oxide.[8][9] The presence of cytochrome b₅ can further enhance the efficiency of CYP3A4-mediated metabolism.[8][9]
- Aldehyde Oxidase (AO) Metabolism: Aldehyde oxidase plays a significant role in oxidizing both the parent drug, lenvatinib, and its CYP3A4-mediated metabolite, M2.[6][7] This oxidation leads to the formation of quinolinone metabolites M2' and M3', which are the main metabolites found in feces.[7]
- Other CYP Contributions: While CYP3A4 is primary, other enzymes like CYP1A1 have been shown to contribute significantly to the formation of O-desmethyl lenvatinib.[8]
- Non-Enzymatic Processes: Non-enzymatic pathways also contribute to the overall metabolism of lenvatinib.[7] In studies with cynomolgus monkeys, a unique pathway involving glutathione (GSH) conjugation with the elimination of the O-aryl group was identified.[10]

The major metabolic pathways are visualized in the diagram below.





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Figure 1: Simplified metabolic pathway of lenvatinib.

Quantitative Metabolic Data

The following tables summarize key pharmacokinetic and metabolic parameters for lenvatinib.

Table 1: Pharmacokinetic Properties of Lenvatinib



Parameter	Value	Reference(s)
Tmax (fasted)	1 - 4 hours	[4][5]
Tmax (high-fat meal)	~4 hours	[6]
Bioavailability	~85%	[5][7]
Plasma Protein Binding	97% - 99%	[4][6]
Terminal Half-life (t½)	~28 hours	[4][6][7]
Apparent Clearance (CL/F)	6.56 L/h	[11]
Excretion (Feces)	~64%	[3][4][6]

| Excretion (Urine) | ~25% |[3][4][6] |

Table 2: Major Metabolites and Forming Enzymes

Metabolite	Description	Primary Enzyme(s)	Reference(s)
M2	O-desmethyl lenvatinib	CYP3A4, CYP1A1	[7][8][9]
M3	N-oxide	CYP enzymes	[7][8]
M2'	Quinolinone metabolite	Aldehyde Oxidase	[7]

| M3' | Quinolinone metabolite | Aldehyde Oxidase |[7] |

Drug-Drug Interactions (DDIs)

Given that CYP3A4 is a major pathway for lenvatinib metabolism, there is a potential for drugdrug interactions with inhibitors and inducers of this enzyme. Lenvatinib is also a substrate for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[3]

Pharmacokinetic Interactions



- Effect of CYP3A4/P-gp Inhibitors: Co-administration with strong inhibitors of CYP3A4 and P-gp can lead to a modest increase in lenvatinib exposure. For instance, a study with the strong inhibitor ketoconazole resulted in a slight, but not clinically significant, increase in lenvatinib's AUC.[12][13] While dose adjustments are generally not required, careful monitoring for adverse events is recommended.[12][14]
- Effect of CYP3A4/P-gp Inducers: Co-administration with strong inducers of CYP3A4 and P-gp can cause a minor decrease in lenvatinib exposure. A study involving multiple doses of the strong inducer rifampicin decreased the AUC of a single dose of lenvatinib by 18%.[3][12] [14] This change is not considered clinically relevant, and dose adjustments are not recommended.[11][14]
- Effect of Lenvatinib on Other Drugs: Lenvatinib does not appear to have a clinically significant inhibitory or inductive effect on CYP3A4. A study using midazolam, a sensitive CYP3A4 substrate, found that co-administration with lenvatinib had no clinically relevant effect on midazolam's pharmacokinetics.[3][13]

Table 3: Summary of Pharmacokinetic Drug-Drug Interactions

Interacting Agent	Mechanism	Effect on Lenvatinib PK	Clinical Recommendati on	Reference(s)
Ketoconazole	Strong CYP3A <i>4I</i> P-gp Inhibitor	Modest increase in AUC and Cmax	No dose adjustment; monitor for toxicity	[12][13]
Rifampicin (multiple doses)	Strong CYP3A4/P-gp Inducer	AUC decreased by 18%	No dose adjustment recommended	[3][12][14]

| Rifampicin (single dose) | P-gp Inhibitor | AUC increased by 31% | No dose adjustment recommended |[14] |

Pharmacodynamic Interactions



• QTc Prolongation: Lenvatinib has been associated with prolongation of the QT interval.[6][14] Therefore, concurrent use of lenvatinib with other drugs known to prolong the QTc interval should be avoided or undertaken with caution, including close ECG monitoring.[6][15][16]

Experimental Methodologies

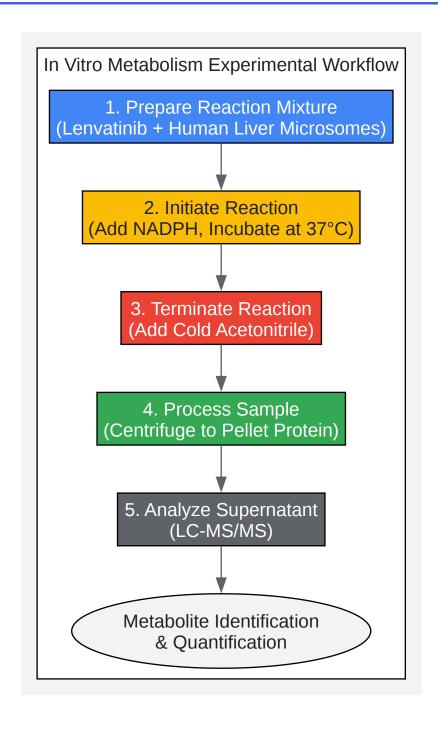
The characterization of lenvatinib's metabolism and DDI potential relies on standardized in vitro and in vivo experimental protocols.

In Vitro Metabolism Protocol (Human Liver Microsomes)

This protocol outlines a typical experiment to identify metabolites and determine the role of CYP enzymes.

- Preparation: Human liver microsomes (HLMs) are pooled from multiple donors. A reaction
 mixture is prepared in a buffer (e.g., potassium phosphate) containing HLMs and lenvatinib
 at various concentrations.
- Incubation: The reaction is initiated by adding a cofactor, typically an NADPH-regenerating system. Control incubations are run simultaneously, including incubations without the cofactor (to check for non-NADPH dependent metabolism) and without lenvatinib (as a blank). The mixture is incubated at 37°C for a specified time (e.g., 60 minutes).
- Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.
- Sample Processing: Samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and any metabolites, is collected.
- Analysis: The supernatant is analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to separate and identify the parent drug and its metabolites.[8]
- Enzyme Phenotyping (Optional): To identify specific CYP enzymes involved, the experiment can be repeated in the presence of specific chemical inhibitors for different CYP isozymes or by using recombinant human CYP enzymes.[8][17]





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Figure 2: Workflow for an in vitro metabolism study.

In Vivo DDI Study Protocol (Healthy Volunteers)

This protocol describes a typical clinical study to assess the effect of an interacting drug on lenvatinib's pharmacokinetics.

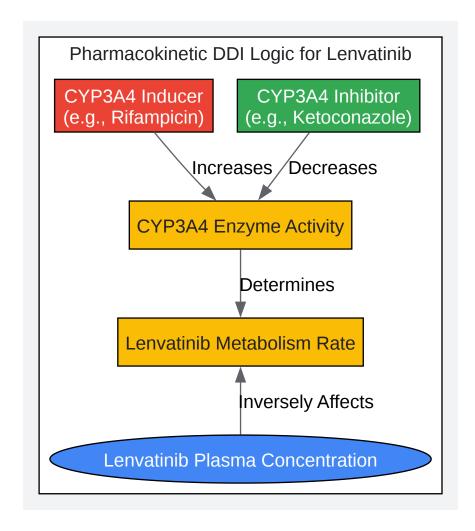
Foundational & Exploratory





- Study Design: A two-period, crossover study design is often employed. Healthy volunteer subjects are enrolled.
- Period 1 (Reference): Subjects receive a single oral dose of lenvatinib (e.g., 24 mg). Serial blood samples are collected over a specified period (e.g., up to 72 hours post-dose) to characterize the full pharmacokinetic profile.
- Washout Period: A sufficient washout period is allowed for the complete elimination of lenvatinib from the body.
- Period 2 (Treatment): Subjects receive the interacting drug (e.g., multiple doses of rifampicin
 to achieve steady-state induction) for a specified duration. On a designated day, a single oral
 dose of lenvatinib is co-administered with the interacting drug. Serial blood samples are
 collected again, mirroring the schedule from Period 1.
- Bioanalysis: Plasma concentrations of lenvatinib are quantified using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: PK parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) are calculated for both periods. The geometric mean ratios (lenvatinib + interactor / lenvatinib alone) for AUC and Cmax are determined to quantify the magnitude of the interaction.[12][14]





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Figure 3: Logic of CYP3A4-mediated DDIs with lenvatinib.

Conclusion

Lenvatinib undergoes extensive metabolism primarily through CYP3A4 and aldehyde oxidase. While it is a substrate for CYP3A4 and P-gp, dedicated clinical studies have shown that the coadministration of strong inhibitors or inducers of these pathways does not lead to clinically significant changes in lenvatinib exposure that would necessitate dose adjustments.[11][13][14] The primary interaction of clinical concern is the potential for additive QTc interval prolongation when co-administered with other QTc-prolonging agents. The predictable pharmacokinetic profile and low potential for clinically relevant pharmacokinetic DDIs contribute to the manageable safety profile of lenvatinib in its approved indications.



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